Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate
CAS No.: 827614-71-1
Cat. No.: VC7685821
Molecular Formula: C8H10F3NO4
Molecular Weight: 241.166
* For research use only. Not for human or veterinary use.
![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate - 827614-71-1](/images/structure/VC7685821.png)
Specification
CAS No. | 827614-71-1 |
---|---|
Molecular Formula | C8H10F3NO4 |
Molecular Weight | 241.166 |
IUPAC Name | ethyl (2Z)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate |
Standard InChI | InChI=1S/C8H10F3NO4/c1-3-15-6(13)5(8(9,10)11)12-7(14)16-4-2/h3-4H2,1-2H3/b12-5- |
Standard InChI Key | PWYYIAKBASUUEE-XGICHPGQSA-N |
SMILES | CCOC(=O)C(=NC(=O)OCC)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Composition
Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate has the molecular formula C₈H₁₀F₃NO₄ and a molecular weight of 241.166 g/mol. The IUPAC name, ethyl (2Z)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate, reflects its stereochemical configuration (Z-isomer) and functional groups. The trifluoromethyl group at the β-position and the ethoxycarbonylimino group at the α-position create a sterically hindered yet electronically activated structure, which influences its reactivity.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₁₀F₃NO₄ |
Molecular Weight | 241.166 g/mol |
IUPAC Name | Ethyl (2Z)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate |
logP | ~2.8 (estimated)* |
Polar Surface Area | ~65 Ų (estimated)* |
*Estimated based on structurally analogous compounds .
Spectroscopic Identification
The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Key spectral features include:
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¹H NMR: A triplet at δ 1.2–1.4 ppm for the ethyl group’s methyl protons, a quartet at δ 4.2–4.4 ppm for the ethyl ester’s CH₂, and a singlet for the ethoxy group’s methylene protons.
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¹³C NMR: A carbonyl carbon signal at ~170 ppm for the ester group and a resonance at ~120 ppm (q, J = 280 Hz) for the CF₃ group.
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FT-IR: Stretching vibrations at 1750 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=N imine), and 1150 cm⁻¹ (C-F).
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis involves a two-step protocol starting from ethyl 3,3,3-trifluoro-2-hydroxypropanoate:
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Imine Formation: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) to install the ethoxycarbonylimino group.
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Esterification: Treatment with ethanol under acidic conditions to yield the final product.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Ethyl chloroformate, pyridine, 0°C | 75% |
2 | Ethanol, H₂SO₄, reflux | 85% |
This method mirrors strategies used for analogous trifluoromethylated imines, such as ethyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate (CAS 126535-92-0), which employs benzyl chloroformate instead of ethyl chloroformate .
Optimization Challenges
The trifluoromethyl group’s strong electron-withdrawing effect complicates imine stabilization. Solvent selection (e.g., dichloromethane or ether) and low temperatures (0–5°C) are critical to minimize hydrolysis . Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance reaction rates by activating the carbonyl electrophile.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., chloroform). It is stable under inert atmospheres but hydrolyzes in acidic or basic aqueous media, releasing trifluoroacetic acid derivatives.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 78–80°C and a decomposition temperature above 200°C, making it suitable for high-temperature reactions.
Chemical Reactivity and Applications
Nucleophilic Additions
The imine nitrogen undergoes nucleophilic attacks, enabling the synthesis of β-trifluoromethyl-α-amino acids. For example, reaction with Grignard reagents (e.g., MeMgBr) produces tertiary amines, which are valuable in peptidomimetics.
Cyclization Reactions
In the presence of Pd catalysts, the compound participates in Heck-type cyclizations to form trifluoromethylated heterocycles, such as pyrrolidones and indoles. These motifs are prevalent in FDA-approved drugs, including antiretroviral and anticancer agents.
Table 3: Representative Cyclization Products
Product | Catalyst | Application |
---|---|---|
Trifluoromethylpyrrolidone | Pd(OAc)₂ | HIV protease inhibitors |
CF₃-indole | Pd(PPh₃)₄ | Kinase inhibitors |
Fluorination Effects
The CF₃ group enhances metabolic stability and lipophilicity, improving drug bioavailability. Comparative studies with non-fluorinated analogs show a 10–100x increase in plasma half-life for CF₃-containing compounds.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing Janus kinase (JAK) inhibitors and NS5A replication complex inhibitors for antiviral therapies. Its trifluoromethyl group is critical for target binding affinity.
Agrochemical Development
In agrochemistry, it is used to derivatize herbicides and fungicides. The CF₃ group improves leaf adhesion and rainfastness, reducing application frequencies.
Material Science
Incorporated into polymers, it enhances thermal stability and UV resistance. Copolymers with acrylates exhibit >90% transparency in the visible spectrum, suitable for optical coatings.
Comparative Analysis with Related Compounds
Methyl 2-[4-(Ethylcarbamoyl)phenyl]-3,3,3-Trifluoro-2-Hydroxypropanoate (CAS 5989-3697)
This analog’s phenolic hydroxyl group enables hydrogen bonding with biological targets, but it lacks the imine’s reactivity, restricting its utility in cyclizations .
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